
Polidocanol
Übersicht
Beschreibung
Polidocanol is a nonionic surfactant and sclerosing agent widely used in medical and cosmetic applications. It is primarily known for its role in the treatment of varicose veins and spider veins. This compound works by damaging the endothelial cells lining the blood vessels, causing them to collapse and eventually be replaced by fibrous tissue . It is also used as a local anesthetic and antipruritic agent in various topical formulations .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Sclerotherapy for Varicose Veins
- Indications : Varicose veins, esophageal varices, vascular malformations, hemangiomas, and internal hemorrhoids.
- Efficacy : Studies show success rates ranging from 81% to 96.5% for obliteration of treated veins with minimal complications reported . For instance, a three-year follow-up study demonstrated an 81% success rate for great saphenous vein obliteration .
2. Treatment of Venous Malformations
- Effectiveness : A systematic review indicated a 96% efficacy rate in treating venous malformations with this compound, showing no serious complications during treatment .
- Case Studies : Clinical experiences have documented significant lesion reduction post-treatment, with most patients reporting symptom relief.
3. Off-Label Dermatological Uses
- Conditions Treated : this compound has been utilized off-label for conditions such as pyogenic granulomas, lymphocele, digital mucous cysts, and acne cysts .
- Adverse Effects : Common side effects include pain and erythema; however, these are generally mild and transient .
Case Study 1: Lymphocele Treatment
A 46-year-old female underwent echosclerotherapy using a 1% this compound solution post-varicose vein surgery. Following multiple drainage and injection sessions, complete resolution of the lymphocele was achieved without complications .
Case Study 2: Venous Malformation Management
A cohort study involving 287 patients treated with this compound for venous malformations reported an efficacy rate of 96%. The treatment led to significant symptom improvement and lesion size reduction across various anatomical sites .
Data Summary
Application | Efficacy Rate | Complications | Notes |
---|---|---|---|
Varicose Veins | 81%-96.5% | Minimal | High patient satisfaction reported |
Venous Malformations | 96% | None serious | Effective across various sites |
Off-Label Dermatological Uses | Varies | Mild (e.g., pain) | Includes diverse conditions like hemangiomas |
Wirkmechanismus
Target of Action
Polidocanol primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis. This compound’s action on the endothelium is the basis for its use as a sclerosing agent in the treatment of varicose veins .
Mode of Action
This compound acts by locally damaging the blood vessel endothelium . Following the endothelial damage, platelets aggregate at the site and attach to the venous wall. This leads to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel . This occlusion of the blood vessel is the primary mechanism by which this compound exerts its therapeutic effect.
Biochemical Pathways
The drug’s ability to cause local damage to the blood vessel endothelium suggests that it may impact pathways related to endothelial cell integrity and function, platelet aggregation, and fibrin formation . The downstream effects of these changes include the occlusion of the blood vessel and subsequent reduction in the appearance of varicose veins .
Pharmacokinetics
It is known that this compound has a rapid onset and offset of local sclerosing effect . Following intravenous injection, low systemic plasma concentrations of this compound were observed, with peak concentrations occurring 5 minutes after injection .
Result of Action
The primary result of this compound’s action is the occlusion of the treated blood vessel . This occlusion is achieved through the formation of a dense network of platelets, cellular debris, and fibrin within the vessel . Over time, the occluded blood vessel is replaced by other types of tissue . This leads to a reduction in the appearance of the treated varicose veins .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can impact the drug’s effectiveness. This compound is typically administered via intravenous injection, and care must be taken to avoid extravasation . Additionally, the drug’s effectiveness can be enhanced through the application of compression (in the form of a stocking or bandage) following treatment
Biochemische Analyse
Biochemical Properties
Polidocanol, when administered, locally damages blood vessel endothelium . Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel .
Cellular Effects
This compound acts as a detergent when injected into a vein, disrupting the endothelial cell layer of the blood vessel . The vessel then collapses on itself and forms a fibrotic cord, which is dissolved by macrophages over the course of 4 to 6 weeks .
Molecular Mechanism
The mechanism of action of this compound involves damaging the cell lining of blood vessels, causing them to close and eventually be replaced by other types of tissue . This is achieved through the local damage it inflicts on blood vessel endothelium .
Temporal Effects in Laboratory Settings
In a study using 0.5% this compound as a sclerosant for varicose veins, it was observed that an average of 3 sclerotherapy sessions were required to attain an 80% to 85% improvement in varicose veins . The procedure was largely tolerable by patients .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound primarily interacts with the endothelial cell lining of blood vessels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Polidocanol is synthesized through the ethoxylation of dodecanol. The process involves the reaction of dodecanol with ethylene oxide under controlled conditions to produce a series of polyethylene glycol ethers of dodecanol . The reaction is typically carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to ensure complete ethoxylation.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale ethoxylation reactors. The process involves the continuous addition of ethylene oxide to dodecanol in the presence of a catalyst. The reaction mixture is then purified through distillation and filtration to remove any unreacted starting materials and by-products . The final product is a clear, viscous liquid with a characteristic odor.
Analyse Chemischer Reaktionen
Types of Reactions: Polidocanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and halogenated ethers .
Vergleich Mit ähnlichen Verbindungen
- Sodium Tetradecyl Sulfate
- Ethanolamine Oleate
- Hypertonic Saline
Polidocanol stands out for its safety profile and effectiveness in treating vascular conditions with minimal adverse effects .
Biologische Aktivität
Polidocanol, a nonionic surfactant, is primarily utilized in medical applications for sclerotherapy, particularly in treating venous malformations and varicose veins. Its biological activity is attributed to its ability to induce endothelial cell lysis and promote localized inflammation, leading to vein obliteration. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile.
This compound exerts its effects through several biological pathways:
- Endothelial Cell Lysis : The compound disrupts the endothelial layer of blood vessels, leading to cell death. This is mediated by calcium signaling and nitric oxide pathways activated upon exposure to this compound .
- Concentration-Dependent Effects : The degree of cell injury is proportional to the concentration of this compound used. Higher concentrations can lead to hemolysis and platelet activation; however, these effects are generally not significant in clinical settings .
- Metabolism : this compound is metabolized into lower molecular weight polyethylene glycol-like compounds, carbon dioxide, and water, with no known biologically active metabolites produced .
Treatment of Venous Malformations
This compound has shown high efficacy in treating venous malformations (VMs). A systematic review analyzed eleven studies involving 287 participants, reporting an effectiveness rate of 86% for lesion reduction greater than 50% .
Summary of Findings:
- Clinical Response Rate : A recent study indicated a clinical response rate of 82.3% among patients treated with this compound foam for VMs .
- Patient Satisfaction : The same study noted that 82.3% of patients reported satisfaction with their treatment outcomes .
Study | Sample Size | Efficacy Rate | Patient Satisfaction |
---|---|---|---|
Systematic Review | 287 | 86% | Not reported |
Recent Study | 232 | 82.3% | 82.3% |
Varicose Veins Treatment
This compound has been widely studied for its effectiveness in treating varicose veins. A notable clinical trial demonstrated a success rate of 96% at 12 weeks post-treatment with this compound foam compared to only 8% with placebo .
Comparative Outcomes:
- Success Rates : this compound foam achieved a treatment success rate comparable to other sclerosing agents like Sotradecol but with higher patient satisfaction (88% vs. 64%) at follow-up .
- Complications : The incidence of side effects was significantly lower than that associated with other treatments, indicating a favorable safety profile .
Case Study: Foam Sclerotherapy for VMs
A retrospective evaluation of patients undergoing this compound foam sclerotherapy revealed:
- Participants : 232 patients (58.6% female), mean age 24.49 years.
- Outcomes : Clinical response rate was 82.3%, with no major complications reported .
Case Study: Quality of Life Improvement
A prospective observational study involving 205 patients showed that both this compound sclerotherapy and conventional surgery improved quality of life significantly after treatment, with the foam group reporting more substantial improvements .
Safety Profile
This compound is generally well-tolerated, with side effects being minimal and manageable. Reported adverse events include transient hemoglobinuria and localized inflammatory reactions; however, severe complications are rare .
Summary of Adverse Events:
- Common Side Effects : Localized inflammation, transient hemoglobinuria.
- Serious Adverse Events : Rare occurrences such as low blood pressure or bradyarrhythmia.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJQDTZCDSESIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5039721 | |
Record name | Polyoxyethylene (9) lauryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
miscible | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue. | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3055-99-0, 9002-92-0 | |
Record name | Nonaethylene glycol monododecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polidocanol [INN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polyoxyethylene (9) lauryl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
33-36 °C | |
Record name | Polidocanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of polidocanol?
A1: this compound's primary mechanism of action involves its detergent-like properties. It interacts with the cell membrane of endothelial cells lining blood vessels, causing damage and leading to cell death. This process triggers an inflammatory cascade that ultimately results in fibrosis and vessel closure. [, , ]
Q2: How does the concentration of this compound affect its activity?
A2: Research indicates a concentration-dependent effect of this compound. Lower concentrations (e.g., 0.25%) may show minimal histological changes in blood vessels, while higher concentrations (≥0.2% sodium tetradecyl sulfate, equivalent in strength to 0.5% this compound) induce more pronounced damage, including intraluminal debris and smooth muscle wall alterations. [, , ]
Q3: Does this compound exhibit any anesthetic properties?
A3: Yes, this compound was initially developed as an anesthetic. Studies show that it can inhibit voltage-gated sodium channels, similar to local anesthetics, which may contribute to its anesthetic, antipruritic, and antitussive effects. This property also explains its good tolerability as a sclerosant. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound is a mixture of monododecyl ethers of polyethylene glycol. Its molecular formula varies depending on the specific mixture, but a common representation is C30H62O10. The molecular weight also varies based on the degree of polymerization, but it generally falls within the range of 500 to 600 g/mol. [, ]
Q5: What is the significance of foam formulations of this compound?
A5: Foam formulations of this compound, such as this compound endovenous microfoam (Varithena®), offer advantages over liquid formulations in terms of stability, bubble size distribution, and degradation rate. These properties contribute to enhanced handling and potentially improved efficacy in treating venous insufficiency. [, ]
Q6: How does the degree of polymerization of polyethylene glycol in this compound influence its activity?
A6: Studies comparing monodisperse polidocanols with regular, polydisperse this compound indicate that monodisperse forms have higher cytotoxicity and potentially improved safety profiles. This suggests that controlling the uniformity of polyethylene glycol chains in this compound can significantly impact its therapeutic properties. []
Q7: Beyond varicose veins, what other clinical applications of this compound are being explored?
A7: Researchers are investigating this compound's potential in treating various conditions beyond varicose veins, including:
- Hemorrhoids: this compound foam sclerotherapy shows promise as an effective and safe treatment for hemorrhoidal disease, with potentially lower recurrence rates and fewer complications compared to rubber band ligation. []
- Testicular hydrocele and epididymal cyst: Both this compound and tetracycline are considered useful sclerosants for these conditions, with this compound potentially being a preferable option for older patients due to its favorable side-effect profile. []
- Simple renal cysts: this compound sclerotherapy under ultrasound guidance has shown efficacy in treating simple renal cysts in children, with a potentially better safety profile compared to ethanol sclerotherapy. [, ]
- Infantile hemangioma and vascular malformations: this compound foam sclerotherapy is being studied for its potential in treating these conditions. While initial results suggest good efficacy and safety profiles, further research is needed to establish its role in standard treatment protocols. [, ]
Q8: What are the potential adverse effects of this compound?
A8: While generally considered safe, this compound can cause adverse effects, including:
- Hyperpigmentation: This is a common side effect, particularly with higher concentrations of this compound and in treating epifascial veins. [, , , ]
- Matting: This refers to the formation of a network of small blood vessels, which can occur after sclerotherapy, particularly with foam formulations. [, , ]
- Pain and discomfort: Although this compound has anesthetic properties, some patients may experience pain or discomfort during and after injection. [, , , ]
- Allergic reactions: Although rare, allergic reactions to this compound have been reported. [, ]
Q9: What are some areas of ongoing research related to this compound?
A9: Ongoing research on this compound focuses on:
- Optimizing treatment protocols: Researchers are exploring different this compound concentrations, foam formulations, and injection techniques to improve efficacy and minimize adverse effects. [, , , , ]
- Expanding clinical applications: As highlighted earlier, this compound's potential extends beyond its current use in treating varicose veins. Researchers are actively exploring its application in various other conditions, including vascular malformations, lymphatic malformations, and tumors. [, , ]
- Understanding its long-term effects: While short- and mid-term side effects are relatively well documented, further research is needed to comprehensively understand the long-term safety profile of this compound, particularly after repeated treatments. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.